molecular formula C20H19ClN4O4S B2517876 2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 893708-49-1

2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2517876
CAS No.: 893708-49-1
M. Wt: 446.91
InChI Key: YSDPZYFXIUIDLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-triazin-5-one core substituted at position 6 with a 4-chlorobenzyl group. A thioether bridge connects the triazinone ring to an acetamide moiety, which is further linked to a 2,4-dimethoxyphenyl group. The chloro and methoxy substituents likely modulate electronic and steric properties, influencing solubility, bioavailability, and target binding.

Properties

IUPAC Name

2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O4S/c1-28-14-7-8-15(17(10-14)29-2)22-18(26)11-30-20-23-19(27)16(24-25-20)9-12-3-5-13(21)6-4-12/h3-8,10H,9,11H2,1-2H3,(H,22,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDPZYFXIUIDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide , also known by its CAS number 898604-44-9, is a derivative of 1,2,4-triazine and has garnered attention for its potential biological activities. This article will delve into its biological activity, focusing on antibacterial and antitumor properties supported by relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a triazine ring and various substituents that may influence its biological activity. The molecular formula is C18H18ClN3O3SC_{18}H_{18}ClN_{3}O_{3}S, with a molecular weight of approximately 404.8 g/mol. The presence of the chlorobenzyl group and the dimethoxyphenyl moiety are critical for its pharmacological properties.

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazine scaffold often exhibit significant antibacterial properties. For instance:

  • In vitro studies have shown that similar triazine derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds with electron-withdrawing groups on the benzyl ring tend to enhance antibacterial efficacy .
  • A study evaluating various triazine derivatives reported that certain compounds demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin and rifampicin. Specifically, derivatives with an amide functional group showed improved activity against Mycobacterium smegmatis, suggesting potential applications in treating tuberculosis .

Antitumor Activity

The antitumor potential of triazine derivatives has also been documented:

  • Compounds featuring the triazine ring have been tested for cytotoxicity against various cancer cell lines. For instance, some derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
  • Structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring and the introduction of specific functional groups can significantly enhance cytotoxic effects. For example, compounds with N-acylated groups have shown increased apoptosis rates in cancer cells compared to standard treatments like cisplatin .

Case Study: Synthesis and Evaluation of Triazine Derivatives

A comprehensive study synthesized several triazine derivatives and evaluated their biological activities:

CompoundStructureMIC (μg/mL)Activity
5fStructure50Antitubercular
5gStructure75Antibacterial
5hStructure100Cytotoxic

The most potent compound from this series (5f) demonstrated significant antitubercular activity with an MIC of 50 μg/mL against M. smegmatis. This highlights the potential of triazine derivatives as therapeutic agents against resistant bacterial strains .

Scientific Research Applications

Antibacterial Activity

Numerous studies have highlighted the antibacterial potential of compounds containing the triazine moiety. For instance, derivatives of 1,2,4-triazole have shown effectiveness against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups such as chlorine has been associated with enhanced activity against these pathogens .

Antifungal Activity

The antifungal properties of triazine derivatives have also been documented. Studies indicate that compounds similar to 2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide exhibit significant antifungal activity against various fungal strains. This is particularly relevant in the development of treatments for fungal infections resistant to conventional therapies .

Anticancer Properties

Research indicates that compounds with triazine structures can exhibit anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For example, certain derivatives have been shown to inhibit the growth of cancer cell lines in vitro, suggesting potential applications in cancer treatment .

Case Studies

StudyCompound TestedFindings
1,2,4-triazole derivativesShowed broad-spectrum antibacterial activity with MIC values comparable to traditional antibiotics.
Thiazole-linked triazine derivativesDemonstrated significant antifungal activity against Candida species.
Anticancer triazine analogsInduced apoptosis in various cancer cell lines and inhibited tumor growth in vivo models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of triazinone-thioacetamide derivatives. Key structural variations among analogs include substitutions on the triazinone benzyl group and the acetamide-attached phenyl ring. Below is a comparative analysis:

Structural Variations

Compound Structure Triazinone Substituent Acetamide Phenyl Substituent Molecular Formula Molecular Weight
Target Compound 4-Chlorobenzyl 2,4-Dimethoxyphenyl C₂₁H₂₀ClN₅O₄S 481.93*
2-[(4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide Methyl 4-Chlorophenyl C₁₂H₁₂ClN₅O₂S 325.77
2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chlorophenyl)acetamide 4-Methylbenzyl 3-Chlorophenyl C₁₉H₁₈ClN₅O₂S 415.90
2-((4-amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-chlorophenyl)acetamide 4-Ethoxybenzyl 2-Chlorophenyl C₂₀H₂₀ClN₅O₃S 445.92

Key Differences and Implications

In contrast, the 4-methylbenzyl () and 4-ethoxybenzyl () groups are electron-donating, which may alter binding kinetics or metabolic stability.

Acetamide-Attached Phenyl Substituents: The 2,4-dimethoxyphenyl group in the target compound offers two methoxy substituents, enabling hydrogen bonding and π-stacking interactions. Comparatively, analogs with mono-chlorophenyl groups () prioritize hydrophobic interactions but lack hydrogen-bonding capacity.

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (481.93 vs. 325.77–445.92) may reduce aqueous solubility, necessitating formulation adjustments for pharmacological use.

Research Findings and Limitations

  • Structural Validation: While none of the provided evidence includes crystallographic data for the target compound, SHELX programs () and structure-validation protocols () are widely used for analogous triazinone derivatives, ensuring accuracy in reported structures.
  • Biological Activity: No explicit activity data is available in the evidence. However, the 4-chlorobenzyl and dimethoxyphenyl motifs are associated with kinase inhibition in related compounds, suggesting a plausible mechanism for the target.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.